N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 532965-90-5
Cat. No.: VC6372167
Molecular Formula: C18H17N5O5S2
Molecular Weight: 447.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532965-90-5 |
|---|---|
| Molecular Formula | C18H17N5O5S2 |
| Molecular Weight | 447.48 |
| IUPAC Name | N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C18H17N5O5S2/c1-10-11(2)21-28-16(10)22-30(26,27)13-5-3-12(4-6-13)20-15(24)14-9-19-18-23(17(14)25)7-8-29-18/h3-6,9,22H,7-8H2,1-2H3,(H,20,24) |
| Standard InChI Key | AKMSPRLGQRTZGS-UHFFFAOYSA-N |
| SMILES | CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)CCS4 |
Introduction
The compound N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that belongs to the class of aromatic amides. It features a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic ring system, and incorporates a sulfamoyl group linked to a phenyl ring. The presence of a 3,4-dimethylisoxazol-5-yl moiety attached to the sulfamoyl group adds to its structural complexity.
Despite the lack of specific information on this exact compound in the provided search results, related compounds and similar structures can offer insights into its potential properties and applications. For instance, compounds with similar structural motifs have been explored for their biological activities, such as anti-inflammatory and anticancer properties.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazolo[3,2-a]pyrimidine core and the attachment of the sulfamoyl and isoxazolyl groups. Common reagents might include amines, sulfonamides, and appropriate heterocyclic precursors.
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Starting Materials: Likely involves a pyrimidine or thiazole derivative as a starting point.
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Reaction Conditions: May involve refluxing in the presence of bases or acids to facilitate ring closure and substitution reactions.
Biological Activity and Potential Applications
While specific data on this compound is not available, related structures have shown promise in various biological assays:
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Anti-inflammatory Activity: Compounds with similar heterocyclic cores have been studied as potential inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) .
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Anticancer Properties: The presence of complex heterocyclic systems can confer anticancer activity by interfering with cellular processes or targeting specific proteins involved in cancer progression .
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